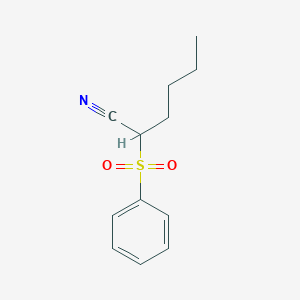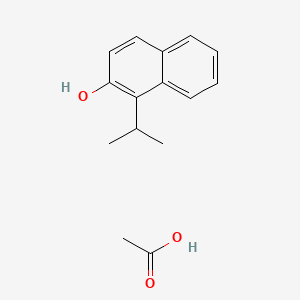
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione is a heterocyclic compound with significant potential in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phthalic anhydrides can be reacted with hydroxylamine derivatives to form the desired isoindole structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control standards .
化学反応の分析
Types of Reactions
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The hydroxyamino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1,3-bis(3-imino-1-isoindolinylideneamino)benzene
- 2,6-bis(3-imino-1-isoindolinylideneamino)pyridine
- 1-hydroxyimidazoles and imidazole 3-oxides
Uniqueness
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione stands out due to its dual hydroxyamino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
特性
CAS番号 |
66341-32-0 |
|---|---|
分子式 |
C8H7N3O4 |
分子量 |
209.16 g/mol |
IUPAC名 |
1-(hydroxyamino)-3-nitroso-2H-isoindole-4,7-diol |
InChI |
InChI=1S/C8H7N3O4/c12-3-1-2-4(13)6-5(3)7(10-14)9-8(6)11-15/h1-2,9-10,12-14H |
InChIキー |
SJBWUHOJAOPIFK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(NC(=C2C(=C1)O)N=O)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


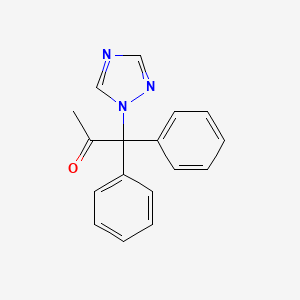
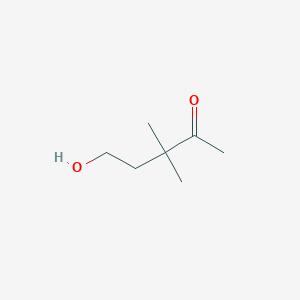
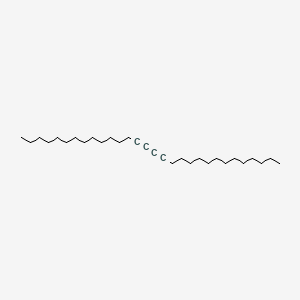
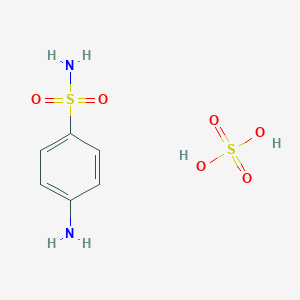




![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

